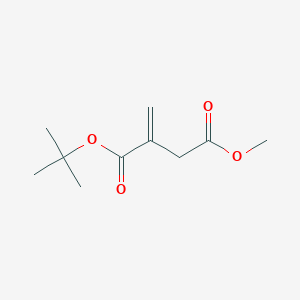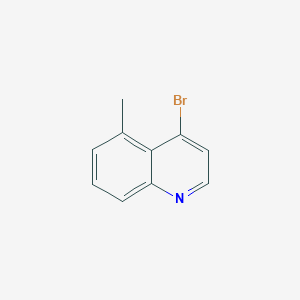
4-Bromo-5-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which consists of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 5th position of the quinoline ring makes this compound unique. Quinolines and their derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylquinoline can be synthesized through various methods. One common method involves the bromination of 5-methylquinoline. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methylquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed:
Substitution: Various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Reduction: 5-Methylquinoline.
Scientific Research Applications
4-Bromo-5-methylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the quinoline ring system can facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
4-Bromoquinoline: Lacks the methyl group at the 5th position.
5-Methylquinoline: Lacks the bromine atom at the 4th position.
4-Chloro-5-methylquinoline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-5-methylquinoline is unique due to the combined presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
1823849-19-9 |
|---|---|
Molecular Formula |
C10H8BrN |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
4-bromo-5-methylquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 |
InChI Key |
XVUNTKOMUIRHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
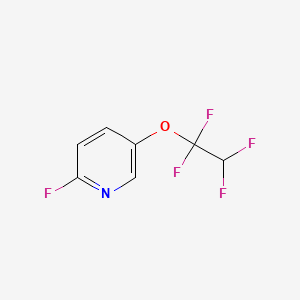
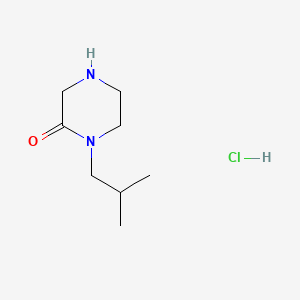
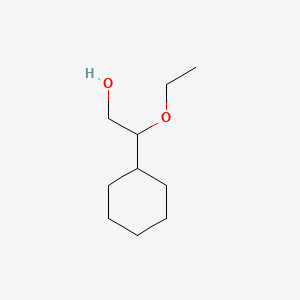

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)

![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)

